molecular formula C44H72O18 B12297166 Schidigerasaponin F1 CAS No. 266998-42-9

Schidigerasaponin F1

Cat. No.: B12297166
CAS No.: 266998-42-9
M. Wt: 889.0 g/mol
InChI Key: CZBXLGUXHJJJMB-TWHNOHTISA-N
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Description

Schidigerasaponin F1 is a steroidal saponin, a class of organic compounds characterized by their structure, which includes a steroid aglycone moiety. These compounds are known for their diverse biological activities and are often found in plants. This compound, in particular, is derived from the plant Yucca schidigera .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Schidigerasaponin F1 typically involves the extraction from Yucca schidigera. The process includes several chromatographic techniques to isolate the compound. The plant material is first subjected to ethanol extraction, followed by column chromatography using silica gel and other materials to purify the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Yucca schidigera. The process is similar to the laboratory extraction but on a larger scale, ensuring the purity and consistency of the compound. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Schidigerasaponin F1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary, but they typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation may lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds. These products are often used in further research and applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Schidigerasaponin F1 involves its interaction with cell membranes. The compound forms complexes with cholesterol in cell membranes, affecting their permeability. This interaction is believed to be responsible for its anti-inflammatory and anti-protozoal activities. The molecular targets include cholesterol molecules in cell membranes, leading to cell lysis and other effects .

Comparison with Similar Compounds

Similar Compounds

  • Schidigerasaponin B1
  • Talinumoside 1
  • Yuccaols (A, B, C, D, and E)

Uniqueness

Schidigerasaponin F1 is unique due to its specific structure and the presence of a steroidal aglycone moiety. This structure imparts distinct biological activities, making it valuable in various research and industrial applications. Compared to other similar compounds, this compound has shown promising results in anti-inflammatory and anti-arthritic studies .

Properties

CAS No.

266998-42-9

Molecular Formula

C44H72O18

Molecular Weight

889.0 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,15S,16R,18R)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C44H72O18/c1-18-7-10-44(56-16-18)19(2)30-27(62-44)12-23-21-6-5-20-11-26(24(47)13-43(20,4)22(21)8-9-42(23,30)3)57-41-38(61-40-36(54)34(52)32(50)28(14-45)58-40)37(33(51)29(15-46)59-41)60-39-35(53)31(49)25(48)17-55-39/h18-41,45-54H,5-17H2,1-4H3/t18?,19-,20+,21+,22-,23-,24-,25+,26+,27-,28+,29+,30-,31-,32+,33-,34-,35+,36+,37-,38+,39-,40-,41+,42-,43-,44+/m0/s1

InChI Key

CZBXLGUXHJJJMB-TWHNOHTISA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)O[C@]19CCC(CO9)C

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)C)C)C)OC1

Origin of Product

United States

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